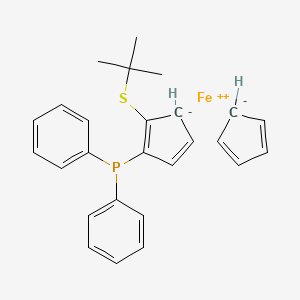

(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene

Description

Properties

IUPAC Name |

(2-tert-butylsulfanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22PS.C5H5.Fe/c1-21(2,3)23-20-16-10-15-19(20)22(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;/h4-16H,1-3H3;1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASXLROKFOTRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FePS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746182 | |

| Record name | Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503859-61-8 | |

| Record name | Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of this compound is accomplished through directed lithiation of tert-butylthio-substituted ferrocene derivatives followed by electrophilic trapping. Two main methods—room temperature lithiation with n-butyllithium and low-temperature lithiation with tert-butyllithium—enable the introduction of various substituents, including the critical diphenylphosphino group. The sulfoxide directing group plays a pivotal role in controlling regio- and stereoselectivity, supported by computational studies. These preparation methods yield the target compound in high purity and yield, underpinning its utility in asymmetric catalysis and organometallic chemistry.

Chemical Reactions Analysis

Enantioselective Allylic Substitution

The compound acts as a chiral ligand in palladium-catalyzed allylic substitutions, enabling the synthesis of enantiomerically enriched products. For example:

-

Reaction: Substitution of allylic acetates with malonate nucleophiles.

-

Conditions: Pd₂(dba)₃ (2.5 mol%), ligand (5 mol%), CH₃CN, 25°C.

-

Outcome: Up to 95% yield and 98% enantiomeric excess (ee) for α-aryl allylic products .

The tert-butylthio group enhances steric control, while the diphenylphosphino moiety stabilizes the Pd center, favoring a trigonal planar transition state .

Cycloaddition Reactions

The ligand facilitates asymmetric [3+2] and [4+2] cycloadditions:

-

Example: Au(I)-catalyzed cyclization of ethynylbenzene with acetonitrile.

-

Conditions: AuCl (1 mol%), ligand (1.2 mol%), CH₂Cl₂, 60°C.

-

Outcome: 85% yield with 90% ee for pyrrolidine derivatives .

The ferrocene backbone’s rigidity ensures precise spatial alignment of reactants, critical for stereochemical control.

Transition Metal Complexation

The phosphine group coordinates with transition metals, forming stable complexes:

These complexes exhibit enhanced catalytic activity due to synergistic electronic effects from the tert-butylthio and phosphine groups .

Electrophilic Functionalization

The ferrocene core undergoes directed electrophilic substitution:

| Electrophile | Product | Yield | Conditions |

|---|---|---|---|

| I₂ | 2-Iodo-ferrocene derivative | 78% | THF, −78°C, 2 h |

| TMSCl | Trimethylsilyl derivative | 82% | Et₂O, 0°C, 1 h |

| Me₃SnCl | Stannane derivative | 70% | Hexane, reflux, 4 h |

The sulfur atom directs deprotonation at adjacent positions, enabling regioselective functionalization .

Phosphine Oxidation

The diphenylphosphino group oxidizes under aerobic conditions:

-

Reaction: P(III) → P(V) oxidation with o-chloranil.

-

Product: Phosphine oxide derivatives.

-

Impact: Loss of catalytic activity due to weakened metal coordination .

DFT studies reveal that oxidation triggers intramolecular P═O→Sb interactions in analogous compounds, altering electronic properties .

Comparative Reactivity

The tert-butylthio group distinguishes this ligand from similar ferrocene derivatives:

The tert-butylthio group improves both turnover numbers (TON) and enantioselectivity by modulating steric and electronic environments .

Mechanistic Insights

-

Steric Effects: The tert-butylthio group creates a chiral pocket, restricting substrate orientation during catalysis.

-

Electronic Effects: The phosphine’s electron density enhances backbonding to metals, stabilizing transition states .

-

Oxidative Stability: Sulfur’s nucleophilicity protects the phosphine from rapid oxidation, extending catalyst lifetime .

Limitations and Challenges

-

Oxidative Degradation: Prolonged exposure to O₂ reduces catalytic activity .

-

Synthetic Complexity: Multi-step synthesis limits large-scale applications .

This compound’s versatility in asymmetric catalysis and functionalization underscores its value in modern organometallic chemistry. Ongoing research aims to optimize its stability and expand its application scope.

Scientific Research Applications

Catalytic Applications

Chiral Catalysts:

The compound is utilized as a chiral ligand in asymmetric catalysis. Its ability to induce enantioselectivity makes it valuable in reactions such as:

- Enantioselective Allylic Substitution: The compound facilitates the formation of chiral products from achiral precursors, enhancing selectivity in synthetic pathways .

- Cycloaddition Reactions: It plays a significant role in cycloaddition processes, where it aids in the formation of cyclic compounds with high stereochemical control .

Case Study:

In a study focusing on the synthesis of polysubstituted ferrocenesulfoxides, this compound was employed to achieve high yields and selectivity in the formation of various substituted products through directed deprotometalation methodologies .

Synthesis of Organometallic Compounds

The compound serves as a precursor for synthesizing other organometallic complexes. Its functional groups allow for diverse modifications, leading to new compounds with potential applications in materials science and catalysis.

Synthesis Pathways:

- The compound can be subjected to various electrophilic substitutions, allowing for the introduction of different functional groups at specific positions on the ferrocene framework. This versatility is crucial for developing new materials with tailored properties .

Coordination Chemistry

This compound acts as a ligand in coordination complexes with transition metals. Its phosphine group can coordinate with metals, forming stable complexes that are useful in catalysis and materials science.

Applications in Coordination:

- The resulting metal-ligand complexes exhibit unique electronic and catalytic properties, making them suitable for various applications, including catalysis in organic transformations and the development of advanced materials .

Research Findings and Insights

Recent studies have highlighted the effectiveness of this compound in enhancing reaction efficiencies and selectivity. For instance:

- In asymmetric synthesis, it has been shown to improve yields significantly compared to non-chiral ligands.

- The compound's stability under various reaction conditions makes it an attractive candidate for industrial applications where robustness is essential .

Summary Table of Applications

Mechanism of Action

The mechanism by which Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide exerts its effects involves coordination to various substrates through its iron center. The tert-butylsulfanyl and diphenylphosphanyl groups help stabilize the iron center and facilitate interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between (Rp)-2-(tert-butylthio)-1-(diphenylphosphino)ferrocene and analogous chiral ferrocene ligands:

Catalytic Performance

- Cycloaddition Reactions: this compound, in combination with silver acetate, achieves 95% yield in endo,endo-cycloadduct formation due to its steric control and metal coordination efficiency . In contrast, JoSPOphos (L4) shows lower yields (~80%) in similar annulations due to reduced steric shielding .

- Hydroacylation : The tert-butylthio group in the target compound enhances enantioselectivity (up to 92% ee) compared to JoSPOphos (85% ee) in aldehyde hydroacylation, attributed to its stronger electron-donating effects .

- Hydrofunctionalization: Jospophos (L35) outperforms the target compound in Rh-catalyzed hydrofunctionalization (90% yield vs. <70% for the target ligand), likely due to its tert-butylphosphinoyl group optimizing metal-ligand bond strength .

Research Findings and Limitations

- Advantages: The ligand’s tert-butylthio group provides a balance of steric bulk and electronic tunability, outperforming purely phosphine- or phosphinoyl-substituted analogs in reactions requiring precise stereochemical control .

- Limitations : Its sensitivity to strong oxidizing agents restricts use in redox-active systems. Additionally, its performance in late-transition-metal catalysis (e.g., Pd or Rh) is inferior to bulkier ligands like Josiphos derivatives .

Biological Activity

(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a ferrocene core substituted with a tert-butylthio group and a diphenylphosphino moiety. The synthesis of this compound typically involves methods such as deprotometalation and electrophilic trapping, which allow for the introduction of various substituents onto the ferrocene ring. Research has demonstrated successful methodologies for creating polysubstituted ferrocenes, including this compound, using polar organometallic reagents .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays have shown that it can inhibit the growth of various cancer cell lines. For instance, one study reported that the compound significantly reduced cell viability in breast cancer cells, with an IC50 value indicating effective cytotoxicity . The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary screening against different bacterial strains revealed that it possesses inhibitory effects, suggesting potential as a novel antimicrobial agent. The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy against specific pathogens .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological targets through its phosphine and sulfur groups. These interactions may facilitate the formation of reactive species that disrupt cellular functions. For example, the phosphine moiety can act as a ligand in metal complexes that exhibit enhanced biological activity .

Research Findings and Case Studies

Q & A

Basic Question: What are the key synthetic routes for preparing (Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene, and how do reaction conditions influence product selectivity?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or ligand-exchange reactions. For example, in analogous ferrocene derivatives, nucleophilic cleavage of P–S bonds (e.g., using Li reagents) can lead to functionalization of cyclopentadienyl (Cp) rings. However, competing pathways may result in unexpected products, such as 1,1’-bis(diphenylphosphino)ferrocene due to preferential attack at phosphorus instead of sulfur . Key variables include:

- Temperature : Lower temperatures favor kinetic control, reducing side reactions.

- Solvent : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.

- Stoichiometry : Excess phosphine ligands can suppress undesired dimerization.

Contradictions in product outcomes (e.g., P vs. S functionalization) must be resolved using spectroscopic monitoring (e.g., P NMR) .

Basic Question: How is the stereochemical configuration of this compound validated experimentally?

Methodological Answer:

The Rp configuration is confirmed via:

- X-ray crystallography : Crystal data (e.g., orthorhombic system, space group ) provide unambiguous spatial assignments. Bond lengths (e.g., C–P: ~1.8 Å) and angles (e.g., Fe–C–P: ~120°) are critical .

- NMR spectroscopy : H and P NMR chemical shifts distinguish enantiomers. For example, tert-butylthio groups exhibit characteristic upfield shifts (~1.3 ppm in H) due to electron-donating effects .

- Optical rotation : Enantiomeric excess (ee ≥99%) is quantified via chiral SFC or HPLC .

Advanced Question: What mechanistic role does this compound play in asymmetric catalysis, and how does its electronic structure influence enantioselectivity?

Methodological Answer:

As a chiral ligand, the compound modulates metal coordination geometry (e.g., Pd or Rh centers), enabling enantioselective transformations like hydroacylation or C–C coupling. Key factors include:

- Steric effects : The tert-butylthio group creates a bulky environment, favoring specific transition states.

- Electronic effects : The diphenylphosphino group enhances π-backbonding to metals, stabilizing intermediates.

Experimental validation involves kinetic studies (e.g., rate vs. ligand concentration) and DFT calculations to map transition-state geometries. Contradictions in selectivity (e.g., mismatched stereochemistry) are resolved by modifying substituents (e.g., replacing tert-butyl with cyclohexyl) .

Advanced Question: How can researchers resolve contradictions in catalytic performance between (Rp)-configured ferrocene ligands and their analogs?

Methodological Answer:

Contradictions often arise from:

- Ligand flexibility : Ferrocene’s rotational freedom may lead to multiple binding modes.

- Solvent coordination : Polar solvents (e.g., MeCN) compete for metal coordination, altering selectivity.

To address this:

Perform variable-temperature NMR to assess ligand rigidity.

Use Hammett plots to correlate electronic parameters (σ) with reaction rates.

Compare catalytic outcomes with structurally rigid analogs (e.g., Josiphos ligands) .

Advanced Question: What computational tools are recommended for modeling the electronic properties of this compound?

Methodological Answer:

- DFT (Density Functional Theory) : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.

- Molecular Dynamics (MD) : Simulates ligand conformation in solution (e.g., using AMBER forcefields).

- Crystal Structure Refinement : SIR97 or SHELXL refines X-ray data, resolving disorder in tert-butyl groups .

Example output: HOMO localization on the ferrocene core (-5.2 eV) confirms electron-rich character .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- Storage : Under nitrogen at 4°C to prevent oxidation .

- PPE : Gloves (nitrile), goggles, and lab coats.

- Spill Management : Avoid dust formation; use ethanol for decontamination .

- Toxicity : No acute data, but assume chronic hazard (WGK 3) .

Advanced Question: How does the tert-butylthio substituent impact the ligand’s stability under catalytic conditions?

Methodological Answer:

The tert-butylthio group enhances:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.